molecular formula C25H21ClN2O4 B2952197 2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-chlorobenzyl)oxime CAS No. 303986-01-8

2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-chlorobenzyl)oxime

Cat. No.: B2952197
CAS No.: 303986-01-8
M. Wt: 448.9
InChI Key: UJLXCCYALPRPQB-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-chlorobenzyl)oxime features a tetrahydroisoquinoline core substituted with a 4-methoxybenzyl group at position 2, a 1,3-dioxo moiety, and an O-(4-chlorobenzyl)oxime functional group. Its synthesis likely involves copper-catalyzed intramolecular cyclization, as inferred from analogous reactions with oxime derivatives (e.g., O-(4-methoxybenzyl)oxime ethers) in aqueous conditions, yielding high product efficiency (93% for related compounds) .

Properties

IUPAC Name

4-[(E)-(4-chlorophenyl)methoxyiminomethyl]-2-[(4-methoxyphenyl)methyl]-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4/c1-31-20-12-8-17(9-13-20)15-28-24(29)22-5-3-2-4-21(22)23(25(28)30)14-27-32-16-18-6-10-19(26)11-7-18/h2-14,23H,15-16H2,1H3/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLXCCYALPRPQB-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(C3=CC=CC=C3C2=O)C=NOCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)C(C3=CC=CC=C3C2=O)/C=N/OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the compound’s structure and reactivity, it may influence pathways involvingbenzylic halides . The compound’s effects on these pathways could lead to various downstream effects, depending on the nature of the targets and the context of the biochemical network.

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. Additionally, the compound’s effects may also be influenced by the physiological environment in which it is present.

Biological Activity

The compound 2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-chlorobenzyl)oxime is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20ClN2O4\text{C}_{19}\text{H}_{20}\text{ClN}_2\text{O}_4

This structure includes a methoxy group, a chloro-substituent, and a dioxo functionality that may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to isoquinoline derivatives. For instance, derivatives of tetrahydroisoquinoline have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds with similar structures exhibited selective inhibition against breast cancer cell lines such as MCF-7 and MDA-MB-468, demonstrating IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)
2bMDA-MB-4680.5
2fMCF-70.8

These findings suggest that the target compound may possess similar or enhanced anticancer properties due to its unique structural features.

Antimicrobial Activity

The antimicrobial activity of isoquinoline derivatives has also been investigated. A series of related compounds demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds exhibiting a tetrahydroisoquinoline scaffold showed minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Enzyme inhibition studies have indicated that certain isoquinoline derivatives can act as effective inhibitors of various enzymes involved in cancer progression and inflammation. For instance, some derivatives have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses and tumor progression .

Study on Cytotoxicity

In a recent case study involving the synthesis of related tetrahydroisoquinoline derivatives, researchers evaluated their cytotoxic effects on different cancer cell lines. The results indicated that several derivatives exhibited synergistic effects when combined with existing chemotherapeutics like gefitinib, enhancing their efficacy against resistant cancer cells .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of tetrahydroisoquinoline derivatives showed promising results against various pathogens. The compounds were tested for their ability to inhibit bacterial growth in vitro, with several exhibiting comparable efficacy to standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Isoquinoline/Oxime Families

Reactivity and Degradation

  • Chlorobenzyl substituents (as in 4k and the target compound) may reduce oxidative susceptibility compared to methoxy groups, aligning with their prevalence in pharmacologically active molecules .

Pharmacological Potential

  • While direct data for the target compound are unavailable, structurally related NO-donors () exhibit gamma globin RNA synthesis stimulation, hinting at possible therapeutic applications for sickle cell disease . Quinoline derivatives (e.g., 4k) with chlorophenyl/methoxyphenyl groups are often explored for antimicrobial or anticancer activity .

Critical Analysis of Evidence

  • Contradictions : emphasizes Pd-catalyzed syntheses, while highlights Cu-catalyzed methods as more sustainable. The choice of catalyst may trade yield for environmental impact.
  • Data Gaps : Melting points and spectroscopic data for the target compound are absent in the provided evidence, necessitating extrapolation from analogues like 4k .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for this compound, and what critical reaction parameters influence yield?

  • Methodological Answer : The compound’s synthesis likely involves multi-step organic reactions, such as condensation, cyclization, or oxime formation. For analogous isoquinoline derivatives, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been employed to introduce aromatic substituents . Key parameters include:

  • Catalyst system: PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands like PCy₃.
  • Solvent: Polar aprotic solvents (e.g., DMF) with 2 M K₂CO₃ as a base.
  • Temperature: Reactions often proceed at 80–100°C under inert atmospheres.
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) is standard for isolating intermediates .

Q. How should the compound be purified and structurally characterized?

  • Methodological Answer :

  • Purification : Use flash chromatography with silica gel and optimized solvent gradients. Recrystallization from ethanol or methanol may enhance purity .
  • Characterization :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, chlorobenzyl groups).
  • IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and oxime (C=N-O, ~1600 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (±5 ppm accuracy).
  • Melting points (e.g., 223–225°C for similar quinoline derivatives) provide additional purity validation .

Q. What safety precautions are essential during handling?

  • Methodological Answer :

  • PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to minimize inhalation of dust/vapors .
  • Storage : Keep in airtight containers under dry, inert conditions (argon/nitrogen). Avoid exposure to moisture or static discharge .
  • Emergency Measures : For skin/eye contact, rinse with water for 15+ minutes. For spills, use absorbent materials (e.g., sand) and avoid environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol%), solvent (DMF vs. THF), and temperature (60–120°C) to identify optimal conditions.
  • Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to detect intermediate stability.
  • Scale-Up : Transition from batch to flow chemistry for better heat/mass transfer. For example, Pd-catalyzed reactions in microreactors reduce side reactions in similar systems .
  • Table : Example optimization parameters for a Pd-catalyzed step:
ParameterRange TestedOptimal ValueYield Improvement
Catalyst Loading0.5–5 mol%2 mol%+25%
Temperature60–120°C90°C+18%
SolventDMF, THF, MeCNDMF+30%

Q. What analytical techniques resolve structural ambiguities in complex intermediates?

  • Methodological Answer :

  • X-ray Crystallography : Resolve stereochemistry of the tetrahydroisoquinoline core.
  • 2D NMR (COSY, HSQC, HMBC) : Assign coupling between methoxybenzyl and chlorobenzyl groups. For example, HMBC correlations can confirm oxime connectivity to the aldehyde .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts or IR bands to validate experimental data .

Q. How can computational modeling predict the compound’s biological interactions?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to hypothetical targets (e.g., enzymes with hydrophobic pockets). Focus on interactions between the chlorobenzyl group and aromatic residues.
  • MD Simulations : GROMACS or AMBER for 100 ns trajectories to assess stability in binding sites.
  • Pharmacophore Mapping : Identify critical moieties (e.g., methoxy for H-bonding, oxime for metal coordination) using Schrödinger Suite .

Data Contradictions & Validation

Q. How to address discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Batch Comparison : Run parallel NMR/IR for all batches. If shifts vary, check for residual solvents (e.g., DMF in ¹H NMR at δ 2.7–2.9 ppm).
  • Isotopic Labeling : Synthesize ¹³C-labeled methoxy groups to confirm peak assignments.
  • Collaborative Validation : Cross-verify data with independent labs or public databases (e.g., PubChem) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.